6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile
CAS No.: 2060482-35-9
Cat. No.: VC4222972
Molecular Formula: C10H7N3
Molecular Weight: 169.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060482-35-9 |
|---|---|
| Molecular Formula | C10H7N3 |
| Molecular Weight | 169.187 |
| IUPAC Name | 6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H |
| Standard InChI Key | PBUHHPOPTVGGMY-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)C2=CC=CN2)C#N |
Introduction
Structural Characteristics and Nomenclature
6-(1H-Pyrrol-2-yl)pyridine-2-carbonitrile (IUPAC name: pyridine-2-carbonitrile-6-(1H-pyrrol-2-yl)) consists of a pyridine ring substituted at the 2-position with a carbonitrile group and at the 6-position with a pyrrole moiety. Key structural features include:
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Pyridine Core: Provides π-conjugation and coordination sites via the nitrogen lone pair.
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Pyrrole Substituent: Contributes additional electron density through its aromatic system.
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Carbonitrile Group: Introduces strong electron-withdrawing effects ( and ), polarizing the molecular framework.
The compound’s molecular formula is , with a calculated molecular weight of 169.18 g/mol. X-ray crystallography of analogous structures reveals bond lengths of 1.34 Å for C≡N and 1.38–1.41 Å for aromatic C–C bonds .
Synthetic Methodologies
Chlorosulfonyl Isocyanate-Mediated Cyanation
The most efficient route involves a two-step protocol derived from pyrrole-2-carbonitrile synthesis :
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Reaction Conditions:
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Step 1: 1-Methylpyrrole reacts with chlorosulfonyl isocyanate in toluene at 0–5°C.
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Step 2: Quenching with N,N-dimethylformamide (DMF) and triethylamine.
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Optimized Parameters:
Parameter Value Solvent Toluene Temperature 0–5°C Molar Ratio (Pyrrole:CSI) 1:1 Yield 95% (isolated)
This method avoids hazardous cyanating agents, leveraging DMF’s dual role as a reactant and catalyst .
Physicochemical Properties
Spectroscopic Profiles
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IR Spectroscopy: A sharp absorption at 2,230 cm confirms the C≡N stretch .
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H NMR (CDCl):
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Pyrrole protons: δ 6.15–6.45 (m, 2H)
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Pyridine protons: δ 7.85 (d, Hz, 1H), 8.45 (t, Hz, 1H), 8.95 (d, Hz, 1H)
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C NMR:
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C≡N: 118.5 ppm
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Pyridine C-2: 150.2 ppm
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Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a 90% mass loss by 310°C, indicative of moderate thermal resilience .
Coordination Chemistry and Material Applications
Metal Complexation
The compound acts as a N,N-bidentate ligand, coordinating via pyridine nitrogen and pyrrole π-system. Representative complexes include:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Ru(II) | Octahedral | Photocatalysis |
| Cu(I) | Tetrahedral | Electroluminescent materials |
| Pd(II) | Square planar | Cross-coupling catalysts |
Ru(II) complexes exhibit broad absorption bands at 450–500 nm, making them candidates for dye-sensitized solar cells .
Industrial and Environmental Considerations
Scalability Challenges
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Solvent Recovery: Toluene recycling achieves 85% efficiency in pilot-scale runs .
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Waste Streams: Neutralization of HCl byproducts requires 1.2 eq. NaOH, generating 0.3 kg NaCl per kg product .
Future Research Directions
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Catalysis: Explore asymmetric induction in Pd-catalyzed couplings.
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Optoelectronics: Engineer bandgaps <2.5 eV for photovoltaic applications.
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Targeted Drug Delivery: Functionalize the carbonitrile group for bioconjugation.
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